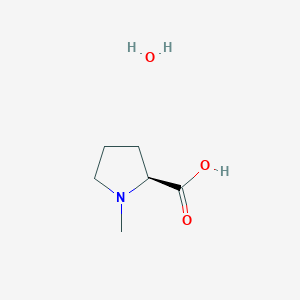

N-Methyl-L-proline monohydrate

Vue d'ensemble

Description

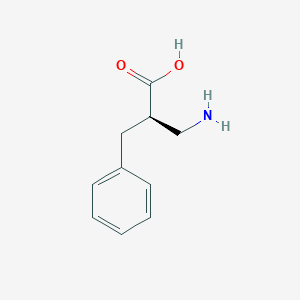

N-Methyl-L-proline monohydrate is an amino acid derivative obtained by replacing the amino hydrogen of L-proline with a methyl group . It is widely used in pharmaceuticals and the food industry . It has a role as a plant metabolite and a human metabolite . It is a white to off-white powder .

Synthesis Analysis

The synthesis of this compound can be achieved through biocatalysis. A racemization-free amidation of unprotected L-proline with ammonia in an organic solvent has been described . This process is efficient and scalable, and it avoids the use of halogenated solvents and waste .Molecular Structure Analysis

The molecular formula of this compound is C6H13NO3 . Its average mass is 147.172 Da and its monoisotopic mass is 147.089539 Da .Physical and Chemical Properties Analysis

This compound is a powder with a white to off-white color . Its melting point is between 114-116°C . It has an optical activity of [α]18/D −83.1°, c = 1 in H2O .Applications De Recherche Scientifique

1. Role in Oxidation of Secondary Amino Acids

N-Methyl-L-proline is involved in the oxidation of secondary amino acids. For instance, Monomeric Sarcosine Oxidase (MSOX), which contains covalently bound FAD, catalyzes the oxidation of sarcosine and other secondary amino acids, including L-proline. The reductive half-reaction with L-proline demonstrates the enzyme's binding to the zwitterionic form of L-proline, which is prevalent at neutral pH. This indicates the critical role of N-Methyl-L-proline in enzymatic processes and redox reactions (Zhao & Jorns, 2002).

2. Impact on Sarcosine Oxidase Kinetics

Research has shown that MSOX can oxidize L-proline, albeit at a rate significantly slower than sarcosine. This suggests that N-Methyl-L-proline influences the kinetics of sarcosine oxidase reactions, thus contributing to the understanding of enzyme-substrate interactions and potentially influencing the design of enzyme-based industrial processes (Wagner & Jorns, 2000).

3. Supramolecular Architectures

In the context of crystallography, N-Methyl-L-proline's derivatives play a role in forming distinct supramolecular architectures. These structures are significant for understanding the molecular recognition and crystallization processes of amino acids, which are crucial for drug design and protein engineering (Rajalakshmi et al., 2013).

4. Polymerization and Biomaterials

N-Methyl-L-proline is pivotal in the synthesis of homopolymers and copolymers of L-proline. Understanding the polymerization of L-proline and its analogs can lead to advancements in biomaterials, particularly in the design of polymers with specific biological functions (Gkikas et al., 2011).

5. Potential in Cryopreservation

Research indicates that proline can act as an effective cryoprotectant for the storage of cultured cells, suggesting that N-Methyl-L-proline derivatives may have potential applications in cryopreservation and cell biology (Withers & King, 1979).

Mécanisme D'action

Target of Action

N-Methyl-L-proline monohydrate is a derivative of the amino acid proline . .

Mode of Action

As a derivative of proline, it may interact with biological systems in a similar manner to proline, but the addition of a methyl group could alter these interactions .

Biochemical Pathways

As a proline derivative, it may be involved in the synthesis of proteins and other biological molecules .

Pharmacokinetics

It is soluble in water and methanol , which suggests it could be readily absorbed and distributed in the body.

Result of Action

As a proline derivative, it may play a role in protein synthesis and other biological processes .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its solubility in water and methanol suggests that it could be more active in aqueous environments. Additionally, its stability may be affected by factors such as temperature and pH .

Propriétés

IUPAC Name |

(2S)-1-methylpyrrolidine-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.H2O/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H2/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBKFJZWNAVSHW-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583529 | |

| Record name | 1-Methyl-L-proline--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199917-42-5 | |

| Record name | 1-Methyl-L-proline--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

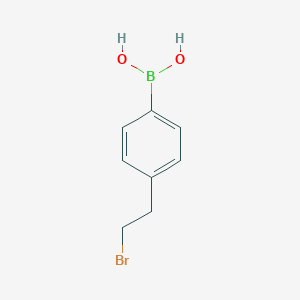

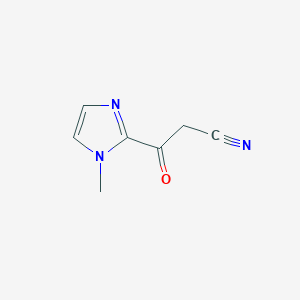

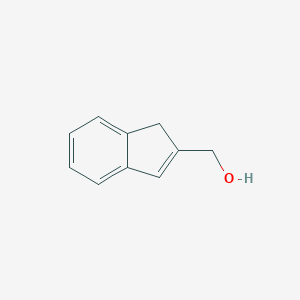

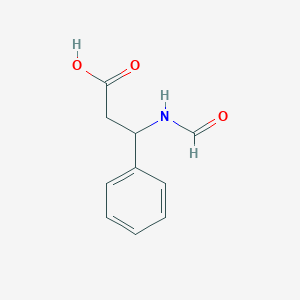

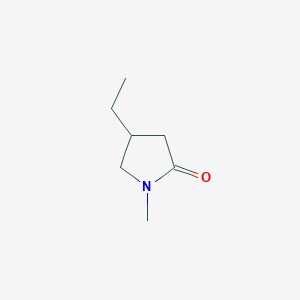

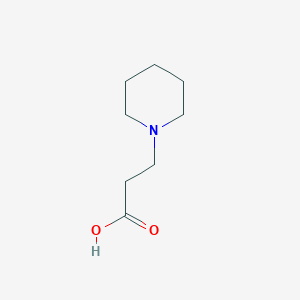

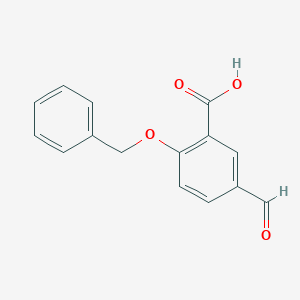

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B172624.png)

![4,7-Diazaspiro[2.5]octane-5,8-dione](/img/structure/B172639.png)

![N-[(4-Methoxyphenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B172649.png)